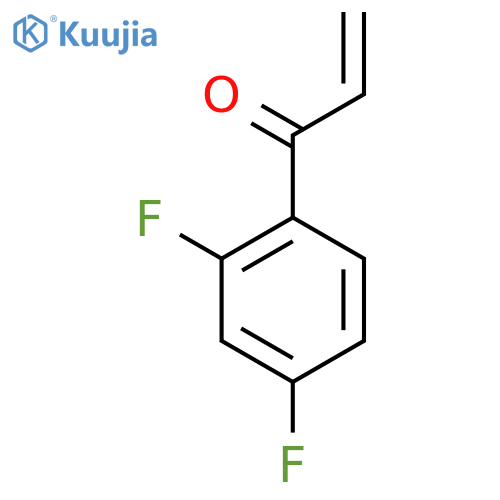

Cas no 123184-17-8 (1-(2,4-difluorophenyl)prop-2-en-1-one)

1-(2,4-difluorophenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(2,4-difluorophenyl)prop-2-en-1-one

- AKOS014911995

- EN300-1230721

- 123184-17-8

-

- インチ: 1S/C9H6F2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h2-5H,1H2

- InChIKey: PRSPFQORFUZLMD-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=CC=1C(C=C)=O)F

計算された属性

- せいみつぶんしりょう: 168.03867113g/mol

- どういたいしつりょう: 168.03867113g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 17.1Ų

1-(2,4-difluorophenyl)prop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1230721-0.5g |

1-(2,4-difluorophenyl)prop-2-en-1-one |

123184-17-8 | 0.5g |

$1056.0 | 2023-06-08 | ||

| Enamine | EN300-1230721-1.0g |

1-(2,4-difluorophenyl)prop-2-en-1-one |

123184-17-8 | 1g |

$1100.0 | 2023-06-08 | ||

| Enamine | EN300-1230721-250mg |

1-(2,4-difluorophenyl)prop-2-en-1-one |

123184-17-8 | 250mg |

$579.0 | 2023-10-02 | ||

| Enamine | EN300-1230721-1000mg |

1-(2,4-difluorophenyl)prop-2-en-1-one |

123184-17-8 | 1000mg |

$628.0 | 2023-10-02 | ||

| Enamine | EN300-1230721-10.0g |

1-(2,4-difluorophenyl)prop-2-en-1-one |

123184-17-8 | 10g |

$4729.0 | 2023-06-08 | ||

| Enamine | EN300-1230721-0.1g |

1-(2,4-difluorophenyl)prop-2-en-1-one |

123184-17-8 | 0.1g |

$968.0 | 2023-06-08 | ||

| Enamine | EN300-1230721-100mg |

1-(2,4-difluorophenyl)prop-2-en-1-one |

123184-17-8 | 100mg |

$553.0 | 2023-10-02 | ||

| Enamine | EN300-1230721-500mg |

1-(2,4-difluorophenyl)prop-2-en-1-one |

123184-17-8 | 500mg |

$603.0 | 2023-10-02 | ||

| Enamine | EN300-1230721-5000mg |

1-(2,4-difluorophenyl)prop-2-en-1-one |

123184-17-8 | 5000mg |

$1821.0 | 2023-10-02 | ||

| Enamine | EN300-1230721-0.05g |

1-(2,4-difluorophenyl)prop-2-en-1-one |

123184-17-8 | 0.05g |

$924.0 | 2023-06-08 |

1-(2,4-difluorophenyl)prop-2-en-1-one 合成方法

ごうせいかいろ 1

1-(2,4-difluorophenyl)prop-2-en-1-one Raw materials

1-(2,4-difluorophenyl)prop-2-en-1-one Preparation Products

1-(2,4-difluorophenyl)prop-2-en-1-one 関連文献

-

2. Book reviews

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

1-(2,4-difluorophenyl)prop-2-en-1-oneに関する追加情報

Introduction to 1-(2,4-Difluorophenyl)Prop-2-En-1-One (CAS No. 123184-17-8)

1-(2,4-Difluorophenyl)prop-2-en-1-one, commonly referred to by its CAS number CAS No. 123184-17-8, is a versatile organic compound with significant applications in various fields of chemistry and material science. This compound is characterized by its unique structure, which includes a fluorinated aromatic ring and a ketone group. The presence of the fluorine atoms at the 2 and 4 positions of the phenyl ring imparts distinct electronic and steric properties to the molecule, making it highly valuable in synthetic chemistry and drug design.

Recent studies have highlighted the potential of CAS No. 123184-17-8 as a building block in the synthesis of bioactive compounds. Its ability to undergo various transformations, such as nucleophilic additions and cycloadditions, has made it a key intermediate in the development of novel pharmaceutical agents. For instance, researchers have utilized this compound to synthesize derivatives with anti-inflammatory and anticancer properties.

The synthesis of CAS No. 123184-17-8 typically involves multi-step processes that require precise control over reaction conditions. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a fluorinated aromatic ring in the presence of a Lewis acid catalyst. This method ensures high yields and excellent regioselectivity, which are critical for maintaining the integrity of the fluorine substituents.

In terms of physical properties, CAS No. 123184-17-8 exhibits a melting point of approximately 65°C and a boiling point around 95°C under standard pressure. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various organic reactions. The compound is also relatively stable under normal storage conditions, provided it is protected from light and moisture.

The application of CAS No. 123184-17-8 extends beyond pharmaceuticals into materials science. Recent advancements have demonstrated its utility in the preparation of advanced polymers and coatings with enhanced thermal stability and mechanical properties. By incorporating this compound into polymer matrices, researchers have achieved significant improvements in material durability under harsh environmental conditions.

Moreover, CAS No. 123184-17-8 has found applications in agrochemicals, particularly in the development of herbicides and fungicides. Its ability to inhibit specific enzymes involved in plant growth pathways has made it a promising candidate for sustainable agricultural practices.

In conclusion, CAS No. 123184-17-8, or CAS No: CAS No: CAS Number: CAS Registry Number: , stands out as a multifaceted compound with wide-ranging applications across various industries. Its unique chemical structure, coupled with its reactivity and stability, positions it as an essential tool in modern synthetic chemistry.

123184-17-8 (1-(2,4-difluorophenyl)prop-2-en-1-one) 関連製品

- 82783-24-2(sodium 1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione benzoate)

- 1336390-07-8(2-(2R)-2-aminopropyl-6-bromophenol)

- 1261762-79-1(3'-Methoxy-5'-(trifluoromethyl)propiophenone)

- 1806652-67-4(4-(3-Chloro-2-oxopropyl)-2-iodomandelic acid)

- 106306-86-9(7-benzyl-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 2381192-93-2(tert-butyl 4-{(3R)-3-hydroxypyrrolidin-1-ylmethyl}piperidine-1-carboxylate)

- 1208685-24-8(2-(ethylamino)methylbenzonitrile hydrochloride)

- 1162661-95-1(1-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine)

- 1487908-77-9(1-methyl-2-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine)

- 88132-89-2(D-Serine, O-(1,1-dimethylethyl)-, methyl ester)